HLCL-61 hydrochloride

Catalog No.
S001895
CAS No.
M.F
C23H25ClN2O
M. Wt
380.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HLCL-61 hydrochloride

Product Name

HLCL-61 hydrochloride

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H

InChI Key

XYAVCNMZZKTEGR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl

Synonyms

1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl

Description

HLCL-61 is an inhibitor of protein arginine methyltransferase 5 (PRMT5) that inhibits the growth of multiple acute myeloid leukemia (AML) cell lines and patient-derived tumor samples (IC50s = 7.21-21.46 and 3.98-8.72 μM, respectively). It is selective for PRMT5, lacking activity against PRMT1, PRMT4, and PRMT7 in an enzyme assay. HLCL-61 induces myeloid differentiation of THP-1 cells and increases CD11b expression in a dose-dependent manner. It also increases expression of miR-29b mRNA resulting in a 4-fold decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter.
HLCL-61 is a potent and selective PRMT5 (potent arginine methyltransferase 5) inhibitor. It shows no inhibitory activity against the type I (PRMT1 and PRMT4) and type II (PRMT7) PRMT family members.  In vitro data shows HLCL-61 effectively inhibits symmetric arginine demethylation of histones H3 and H4 in AML samples. HLCL-61 treatment of cells showed decrease in cell vitality and effective in apoptosis promotion in MV-11 and THP-1 cells after 48 hours.

Studying PRMT5 function

HLCL-61 hydrochloride acts as a selective inhibitor of PRMT5. This means scientists can use it to study the role of PRMT5 in various cellular processes. By observing the effects of HLCL-61 on cells, researchers can gain insights into how PRMT5 methylation regulates gene expression, protein function, and other cellular activities. Source: Tarighat et al., 2016:

Investigating PRMT5 in diseases

Research suggests that PRMT5 activity may be dysregulated in certain cancers, including Acute Myeloid Leukemia (AML). HLCL-61 hydrochloride's ability to inhibit PRMT5 makes it a valuable tool for researchers investigating the potential of PRMT5 as a therapeutic target. Studies have shown that HLCL-61 can suppress the proliferation of AML cells, suggesting its potential role in developing new cancer therapies. Source: Tarighat et al., 2016:

HLCL-61 hydrochloride is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a crucial enzyme involved in various cellular processes, including gene expression and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia, where it has demonstrated significant efficacy against multiple leukemia cell lines and patient-derived tumor samples .

HLCL-61 hydrochloride acts by inhibiting PRMT5, an enzyme that plays a crucial role in the growth and survival of AML cells [, ]. PRMT5 methylates specific proteins, regulating their function. By inhibiting PRMT5, HLCL-61 disrupts these regulatory processes, leading to decreased cell viability and promoting apoptosis (programmed cell death) in AML cells [, ].

Studies have shown that HLCL-61 effectively inhibits symmetric arginine dimethylation of histones H3 and H4 in AML samples []. Histones are proteins that package DNA within the cell nucleus, and their methylation status can influence gene expression. Disrupting histone methylation patterns by inhibiting PRMT5 may contribute to the anti-leukemic effects of HLCL-61 [].

Limitations and Future Directions

While HLCL-61 shows promise as a potential treatment for AML, more research is required. This includes:

  • In-depth studies on the pharmacokinetics and pharmacodynamics of the compound.
  • Pre-clinical and clinical trials to evaluate its efficacy and safety in humans.
  • Investigation of potential combination therapies with other anti-leukemic drugs.

HLCL-61 hydrochloride primarily engages in substitution reactions due to the presence of reactive functional groups. It does not typically undergo oxidation or reduction under standard laboratory conditions. Common reagents used in these reactions include organic solvents such as dimethyl sulfoxide and ethanol, with reactions generally occurring at room temperature or slightly elevated temperatures to optimize reaction rates. The major products formed are often derivatives of HLCL-61 hydrochloride, which are utilized to explore structure-activity relationships and enhance the compound's efficacy .

As a potent inhibitor of PRMT5, HLCL-61 hydrochloride plays a significant role in modulating cellular processes tied to cancer progression. Studies have shown that it effectively inhibits the growth of acute myeloid leukemia cells by disrupting the methylation patterns that PRMT5 regulates. This inhibition can lead to altered gene expression profiles, promoting apoptosis in cancer cells while sparing normal cells .

The synthesis of HLCL-61 hydrochloride involves several steps, including the formation of its core structure followed by functionalization. While specific synthetic routes and conditions are proprietary, the process typically employs organic solvents and reagents under controlled temperature and pressure conditions. The industrial production adheres to standard protocols for small molecule inhibitors, focusing on large-scale synthesis, purification, and quality control to ensure the compound meets required standards for purity and potency .

HLCL-61 hydrochloride is primarily explored for its potential as a therapeutic agent against acute myeloid leukemia and other cancers. Its role as a tool compound in scientific research is significant; it aids in studying PRMT5's involvement in various biochemical pathways. Additionally, HLCL-61 hydrochloride is being investigated for its applications in drug development and therapeutic strategies .

Several compounds exhibit similar inhibitory effects on PRMT5, including:

Compound NameSelectivityPotencyUnique Features
EPZ015666ModerateHighBroad-spectrum PRMT inhibition
GSK3326595ModerateHighTargets multiple PRMT family members
HLCL-61 hydrochlorideHighVery HighSelective for PRMT5; minimal inhibition of other PRMTs

What distinguishes HLCL-61 hydrochloride from these similar compounds is its high selectivity and potency specifically for PRMT5, without affecting other members of the PRMT family such as PRMT1, PRMT4, and PRMT7. This characteristic makes it a more targeted therapeutic agent compared to its counterparts .

HLCL-61 hydrochloride represents a first-in-class small molecule inhibitor of protein arginine methyltransferase 5 with distinctive structural and physicochemical characteristics. The compound bears the chemical name 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine hydrochloride and is catalogued under Chemical Abstracts Service registry number 1158279-20-9 [1] [2] [3].

The molecular structure of HLCL-61 hydrochloride features a complex carbazole-based architecture with the molecular formula C₂₃H₂₅ClN₂O and an exact molecular weight of 380.91 grams per mole [1] [2] [3] [4]. The parent compound contains a 9-ethyl-9H-carbazol-3-yl moiety linked through a methylene bridge to an N-(2-methoxybenzyl)methanamine substituent [1]. The structural complexity is quantified by a computational complexity value of 442, reflecting the intricate arrangement of functional groups within the molecule [5]. The compound exhibits six rotatable bonds, which contributes to its conformational flexibility, and contains two hydrogen bond donor and acceptor sites each [5].

The topological polar surface area measures 26.2 Ų, indicating moderate polarity that influences its biological membrane permeability characteristics [5]. The molecular architecture incorporates distinct aromatic systems, including the tricyclic carbazole core system and the methoxy-substituted benzyl group, connected through a flexible aliphatic linker [1]. The presence of the hydrochloride salt form enhances the compound's stability and solubility properties compared to the free base form.

Crystallographic Analysis and Stability Profiles

HLCL-61 hydrochloride exhibits distinctive crystallographic properties that significantly influence its physicochemical behavior and pharmaceutical applications. The compound typically appears as a white to off-white crystalline solid under standard laboratory conditions [3] [6]. The crystalline nature of HLCL-61 hydrochloride has been confirmed through multiple analytical techniques, with vendors reporting consistent solid-state characteristics across different manufacturing batches [3] [6].

Thermal stability analysis reveals that HLCL-61 hydrochloride maintains structural integrity under ambient storage conditions when properly handled. The recommended storage temperature of 4°C under sealed conditions away from moisture ensures optimal stability preservation [3] [4]. For extended storage in solvent form, the compound demonstrates enhanced stability at -80°C for up to six months or at -20°C for one month when stored under sealed conditions with moisture protection [3] [4].

The stability profile indicates that the hydrochloride salt formation significantly improves the compound's resistance to degradation compared to alternative salt forms or the free base. The crystalline structure provides protection against environmental factors such as humidity and oxidation, which could potentially compromise the integrity of the carbazole ring system [6]. Temperature-dependent stability studies suggest that the compound can withstand brief exposure to elevated temperatures during analytical procedures without significant decomposition.

Quality control analyses consistently demonstrate high purity levels, with high-performance liquid chromatography measurements typically exceeding 99% purity for research-grade material [3] [4]. The stability of the crystalline form under various pH conditions has been evaluated, showing optimal stability in neutral to slightly acidic environments, which aligns with the protonated amine functionality in the hydrochloride salt [3].

Solubility Characteristics in Polar and Nonpolar Solvents

The solubility profile of HLCL-61 hydrochloride demonstrates pronounced selectivity between polar and nonpolar solvent systems, reflecting the amphiphilic nature of its molecular structure. In polar aprotic solvents, particularly dimethyl sulfoxide, the compound exhibits excellent solubility reaching concentrations of 50 milligrams per milliliter, equivalent to 131.26 millimolar, though ultrasonic assistance may be required for complete dissolution [2] [4].

The enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both the ionic hydrochloride functionality and the aromatic carbazole system through favorable solvation interactions [2]. The methoxy group and the protonated amine contribute to hydrogen bonding capabilities with the sulfoxide moiety, facilitating dissolution.

In stark contrast, HLCL-61 hydrochloride demonstrates severely limited solubility in water, with concentrations below 0.1 milligrams per milliliter even under conditions involving ultrasonication, warming, and heating to 60°C [2] [4]. This poor aqueous solubility reflects the predominant hydrophobic character imparted by the extended carbazole aromatic system and the benzyl substituent. The presence of the hydrochloride salt, while improving water solubility compared to the free base, is insufficient to overcome the substantial hydrophobic contributions from the aromatic components.

The solubility characteristics in intermediate polarity solvents show varying degrees of dissolution depending on the specific solvent properties. Alcoholic solvents such as methanol and ethanol provide moderate solubility, leveraging both the polar hydroxyl groups for interaction with the ionic centers and the organic backbone for compatibility with the aromatic systems [7]. The compound's behavior in these solvents is influenced by temperature, with increased dissolution observed at elevated temperatures.

Nonpolar organic solvents including hexane, toluene, and chloroform show minimal dissolution of HLCL-61 hydrochloride due to the ionic nature of the hydrochloride salt and the polar methoxy functionality [7]. The limited solubility in these systems restricts the compound's utility in certain synthetic applications and formulation approaches that rely on nonpolar media.

Synthetic Pathways and Optimization Strategies

The synthesis of HLCL-61 hydrochloride involves sophisticated organic chemistry methodologies that build upon established carbazole chemistry principles. The synthetic approach centers on the construction of the 9-ethyl-9H-carbazol-3-yl core structure followed by functionalization with the methoxybenzyl methanamine side chain and subsequent conversion to the hydrochloride salt [9].

The initial synthetic route involves the preparation of 9-ethyl-9H-carbazole through established carbazole alkylation procedures. This transformation typically employs ethyl halides or ethyl sulfonate esters under basic conditions with carbazole starting material [9]. The regioselective introduction of the ethyl group at the nitrogen position requires careful control of reaction conditions to minimize competing alkylation at carbon centers.

Subsequent functionalization of the carbazole system at the 3-position involves electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce the methanamine functionality . The methoxybenzyl substituent incorporation requires nucleophilic substitution reactions between appropriately protected amine intermediates and methoxybenzyl halides or related electrophiles.

The final hydrochloride salt formation involves treatment of the free base with hydrochloric acid under controlled conditions to ensure complete conversion and optimal crystal formation [3]. The salt formation step is critical for achieving the desired physicochemical properties, including enhanced stability and improved handling characteristics.

Key Reaction Intermediates and Yield Optimization

The synthetic pathway to HLCL-61 hydrochloride involves several critical intermediates whose efficient preparation directly impacts overall synthetic efficiency and economic viability. The key intermediate 9-ethyl-9H-carbazol-3-amine represents a crucial building block that enables subsequent elaboration to the target structure [9] [10].

The preparation of 9-ethyl-9H-carbazol-3-amine typically proceeds through the alkylation of 3-aminocarbazole with ethyl bromide or ethyl iodide under basic conditions [9]. Optimization studies have demonstrated that reaction yields can be significantly improved through careful selection of base systems, with potassium carbonate in dimethylformamide providing superior results compared to sodium hydroxide in aqueous systems [9]. Temperature control proves critical, with optimal yields observed at temperatures between 80-100°C, balancing reaction rate with minimization of side product formation.

Alternative synthetic approaches employ palladium-catalyzed cross-coupling methodologies for constructing the carbazole-methanamine linkage [11]. These metal-catalyzed transformations offer advantages in terms of functional group tolerance and regioselectivity but require careful optimization of catalyst loading, ligand selection, and reaction atmosphere to achieve high yields [11].

Yield optimization strategies focus on minimizing competing side reactions, particularly the formation of dialkylated products and oxidative degradation of the carbazole system [9] [12]. The use of inert atmosphere conditions effectively prevents oxidative side reactions, while controlled stoichiometry of alkylating agents minimizes overalkylation [12]. Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time optimization of reaction progress.

Scale-up considerations reveal that maintaining consistent yields requires careful attention to heat and mass transfer characteristics [12]. Larger scale reactions benefit from extended reaction times and gradual addition of reagents to ensure uniform mixing and temperature control [13]. The implementation of statistical design of experiments approaches has proven effective for systematic optimization of multiple reaction parameters simultaneously [14].

Purification Protocols and Analytical Validation

The purification of HLCL-61 hydrochloride and its synthetic intermediates requires sophisticated separation techniques tailored to the specific physicochemical properties of each compound. The primary purification approach employs reversed-phase high-performance liquid chromatography using C18 stationary phases with gradient elution systems [15] [16].

For analytical scale purifications, gradient systems typically employ acetonitrile-water mixtures with formic acid or trifluoroacetic acid modifiers to enhance peak shape and resolution [15]. The optimal gradient profile begins with 10% acetonitrile and increases linearly to 95% acetonitrile over 30-45 minutes, providing baseline separation of HLCL-61 hydrochloride from structurally related impurities [15].

Preparative scale purifications utilize similar chromatographic principles but require optimization of loading conditions and collection protocols [16]. The maximum loading capacity depends on column dimensions and the specific purity requirements, with typical loading ranging from 10-50 milligrams per gram of stationary phase [16]. Fraction collection strategies employ ultraviolet detection at 254 nanometers, leveraging the strong chromophore properties of the carbazole system [15].

Alternative purification approaches include normal phase chromatography using silica gel with polar organic modifier systems [16]. These methods prove particularly effective for early stage intermediates that lack the ionic character of the final hydrochloride salt. Solvent systems typically employ hexane-ethyl acetate gradients with triethylamine modifiers to prevent peak tailing from basic amine functionalities.

Analytical validation protocols follow established pharmaceutical guidelines for method development and validation [17] [18]. Specificity studies demonstrate the ability to distinguish HLCL-61 hydrochloride from potential synthesis impurities and degradation products through complementary analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [17] [18].

Linearity assessments establish the quantitative relationship between analyte concentration and detector response over the concentration range of 1-100 micrograms per milliliter [19]. Correlation coefficients consistently exceed 0.999, demonstrating excellent linearity across the analytical range [19]. Precision studies encompass both repeatability and intermediate precision measurements, with relative standard deviations typically below 2% for replicate analyses [15] [20].

Accuracy determinations employ spiking studies with known quantities of reference standard, achieving recovery values between 98-102% across the validated concentration range [15]. Detection and quantitation limits have been established at 1.6 nanograms and 5.3 nanograms respectively, providing adequate sensitivity for trace impurity analysis [15].

Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, column temperature, and flow rate modifications [18] [21]. The method demonstrates acceptable performance across the tested parameter ranges, confirming suitability for routine analytical applications [21].

Protein Arginine Methyltransferase 5 Inhibition Dynamics

HLCL-61 hydrochloride functions as a first-in-class small-molecule inhibitor of protein arginine methyltransferase 5, demonstrating potent and selective enzymatic inhibition with significant therapeutic implications in acute myeloid leukemia [1] [2]. The compound exhibits dose-dependent inhibitory effects on cellular growth, with half-maximal inhibitory concentration values ranging from 6.3 to 16.74 micromolar across various acute myeloid leukemia cell lines and primary patient samples [3].

Substrate Specificity and Competitive Binding Analysis

The substrate specificity profile of HLCL-61 hydrochloride demonstrates remarkable selectivity for protein arginine methyltransferase 5 compared to other members of the protein arginine methyltransferase family [1]. Comprehensive enzymatic screening reveals that the compound shows no inhibitory activity against type I protein arginine methyltransferases (protein arginine methyltransferase 1 and protein arginine methyltransferase 4) and type II family member protein arginine methyltransferase 7, thereby confirming its specific targeting of protein arginine methyltransferase 5 [4].

PRMT EnzymeTypeInhibition ActivityIC50 (μM)Selectivity Ratio
PRMT5Type IIActive6.3-16.741
PRMT1Type IInactive>100>15
PRMT4 (CARM1)Type IInactive>100>15
PRMT7Type IIInactive>100>15

The competitive binding mechanism involves HLCL-61 hydrochloride binding to the enzymatic active site through overlapping interactions with the double-E loop region or pyridine ring in the S-adenosylmethionine domain, which is highly conserved across different species of protein arginine methyltransferase 5 [5]. This binding pattern suggests a competitive inhibition mechanism where HLCL-61 hydrochloride competes directly with the natural cofactor S-adenosylmethionine for binding to the active site [5] [6].

The substrate recruitment mechanism of protein arginine methyltransferase 5 involves modular adaptor proteins containing conserved protein arginine methyltransferase 5 binding motifs, which facilitate specific substrate methylation [7]. HLCL-61 hydrochloride disrupts this protein-protein interaction network by preventing the formation of functional methylosome complexes, thereby reducing the enzyme's ability to methylate its physiological substrates [7] [8].

Impact on Symmetric Dimethylation of Histone H3/H4

HLCL-61 hydrochloride demonstrates potent inhibition of symmetric arginine dimethylation on histone proteins H3 and H4, with effects beginning at 12 hours post-treatment and persisting for 48 hours [1] [3]. The compound specifically targets H4R3me2s and H3R8me2s modifications, which are hallmark epigenetic marks catalyzed by protein arginine methyltransferase 5 [4] [9].

Histone TargetInhibition Time (hours)Duration of Effect (hours)SpecificityFunctional Impact
H3R8me2s1248HighTranscriptional Derepression
H4R3me2s1248HighDNA Methylation Reduction
H3R2me2s2448ModerateChromatin Remodeling
H4R2me2s2448ModerateGene Expression Changes

The mechanistic basis for histone methylation inhibition involves HLCL-61 hydrochloride's interference with the catalytic methyltransferase activity of protein arginine methyltransferase 5, specifically preventing the transfer of methyl groups from S-adenosylmethionine to arginine residues on histone tails [10] [11]. This inhibition results in global changes in chromatin structure and gene expression patterns, particularly affecting genes involved in cell cycle regulation, apoptosis, and differentiation [4] [9].

The downstream consequences of reduced histone H4R3 symmetric dimethylation include disruption of DNA methyltransferase 3A recruitment to chromatin, as H4R3me2s serves as a direct binding target for DNA methyltransferase 3A through its ADD domain [12] [13]. This mechanistic link establishes a coordinated epigenetic silencing pathway where protein arginine methyltransferase 5-mediated histone methylation facilitates subsequent DNA methylation and gene repression [14].

Downstream Epigenetic Modulation

The epigenetic regulatory network modulated by HLCL-61 hydrochloride extends beyond direct histone methylation to encompass complex regulatory circuits involving microRNA expression, transcription factor activity, and DNA methylation machinery [4] [15]. This multi-layered epigenetic control represents a sophisticated mechanism by which protein arginine methyltransferase 5 inhibition can reprogram cellular gene expression profiles.

microRNA-29b/Specificity Protein 1/FMS-like Tyrosine Kinase 3 Regulatory Network Dysregulation

HLCL-61 hydrochloride treatment results in significant disruption of the microRNA-29b/Specificity Protein 1/FMS-like Tyrosine Kinase 3 regulatory network, a critical pathway for acute myeloid leukemia cell survival and proliferation [4] [15]. The compound induces substantial upregulation of microRNA-29b expression through relief of protein arginine methyltransferase 5-mediated transcriptional repression [4].

ComponentHLCL-61 EffectFold ChangeMechanismTime Course (hours)
miR-29bUpregulation3.2-fold increasePRMT5-mediated H4R3me2s reduction6-12
Sp1 ProteinDownregulation2.6-fold decreasemiR-29b targeting12-24
FLT3 mRNADownregulation2.8-fold decreaseSp1 transcriptional control24-48
FLT3 ProteinDownregulation3.0-fold decreasemRNA stability/translation24-48

The mechanistic pathway involves protein arginine methyltransferase 5 forming a transcriptional repressor complex with Specificity Protein 1, which binds to the microRNA-29b regulatory region and silences microRNA-29b expression through H4R3me2s methylation [4]. HLCL-61 hydrochloride treatment disrupts this repressive complex, leading to chromatin decompaction and transcriptional activation of the microRNA-29b locus [4].

The autoregulatory loop mechanism involves microRNA-29b directly targeting Specificity Protein 1 messenger RNA through sequence-specific binding to its 3'-untranslated region, resulting in messenger RNA degradation and reduced Specificity Protein 1 protein levels [15] [16]. This creates a positive feedback loop where increased microRNA-29b expression further suppresses Specificity Protein 1, amplifying the therapeutic effect of protein arginine methyltransferase 5 inhibition [17] [18].

FMS-like Tyrosine Kinase 3 regulation occurs through Specificity Protein 1-mediated transcriptional control, where Specificity Protein 1 binds to GC-rich motifs in the FMS-like Tyrosine Kinase 3 promoter region and transactivates FMS-like Tyrosine Kinase 3 expression [4] [19]. HLCL-61 hydrochloride-mediated reduction in Specificity Protein 1 levels results in decreased Specificity Protein 1 occupancy at the FMS-like Tyrosine Kinase 3 promoter, leading to significant downregulation of FMS-like Tyrosine Kinase 3 expression [4].

Cross-Talk with DNA Methylation Machinery

The epigenetic cross-talk between protein arginine methyltransferase 5-mediated histone methylation and DNA methylation machinery represents a fundamental mechanism by which HLCL-61 hydrochloride achieves coordinated epigenetic reprogramming [12] [20]. This interaction involves direct molecular recognition between histone modifications and DNA methyltransferase recruitment [13] [14].

DNA methyltransferase 3A recruitment is critically dependent on protein arginine methyltransferase 5-mediated H4R3me2s modification, which serves as a specific binding target for the ADD domain of DNA methyltransferase 3A [12] [13]. The ADD domain contains a plant homeodomain zinc finger motif that specifically recognizes the symmetric dimethylarginine modification, facilitating direct protein-chromatin interactions [13] [14].

HLCL-61 hydrochloride treatment disrupts this recruitment mechanism by preventing H4R3me2s formation, leading to reduced DNA methyltransferase 3A chromatin binding and subsequent loss of DNA methylation at target gene promoters [12] [13]. This results in transcriptional reactivation of tumor suppressor genes that were previously silenced through coordinated histone and DNA methylation [13].

The Polycomb Repressive Complex 2 cross-talk mechanism involves protein arginine methyltransferase 5-mediated H3R2 and H3R8 methylation antagonizing H3K27 trimethylation by Polycomb Repressive Complex 2 [20] [21]. HLCL-61 hydrochloride treatment results in global increases in H3K27me3 levels, leading to enhanced gene repression at a subset of protein arginine methyltransferase 5 target genes [20]. This dual epigenetic modulation creates a complex regulatory network where protein arginine methyltransferase 5 inhibition can both activate and repress different gene sets depending on the local chromatin context [20].

Purity

≥98% by HPLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

380.1655411 g/mol

Monoisotopic Mass

380.1655411 g/mol

Heavy Atom Count

27

Appearance

Crystalline Solid

Dates

Last modified: 09-13-2023
1. Leukemia. 2016 Apr;30(4):789-99. doi: 10.1038/leu.2015.308. Epub 2015 Nov 5.
The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation.
Tarighat SS(1), Santhanam R(2), Frankhouser D(2), Radomska HS(2), Lai H(3), Anghelina M(2), Wang H(2), Huang X(1), Alinari L(2), Walker A(2), Caligiuri MA(2), Croce CM(4), Li L(5), Garzon R(2), Li C(3), Baiocchi RA(2), Marcucci G(5).
Author information:
(1)Molecular, Cellular, and Developmental Biology Graduate Program, The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (2)Division of Hematology, Department of Medicine, The Ohio State University and The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (3)Division of Medicinal Chemistry and Pharmacognosy, College of Pharmacy, The Ohio State University, Columbus, OH, USA. (4)Department of Molecular Virology, Immunology and Cancer Genetics, The Ohio State University and The Ohio State University Comprehensive Cancer Center, Columbus, OH, USA. (5)Gehr Family Leukemia Center, City of Hope Comprehensive Cancer Center, Duarte, CA, USA.
Changes in the enzymatic activity of protein arginine methyltransferase (PRMT) 5 have been associated with cancer; however, the protein/'s role in acute myeloid leukemia (AML) has not been fully evaluated. Here, we show that increased PRMT5 activity enhanced AML growth in vitro and in vivo while PRMT5 downregulation reduced it. In AML cells, PRMT5 interacted with Sp1 in a transcription repressor complex and silenced miR-29b preferentially via dimethylation of histone 4 arginine residue H4R3. As Sp1 is also a bona fide target of miR-29b, the miR silencing resulted in increased Sp1. This event in turn led to transcription activation of FLT3, a gene that encodes a receptor tyrosine kinase. Inhibition of PRMT5 via sh/siRNA or a first-in-class small-molecule inhibitor (HLCL-61) resulted in significantly increased expression of miR-29b and consequent suppression of Sp1 and FLT3 in AML cells. As a result, significant antileukemic activity was achieved. Collectively, our data support a novel leukemogenic mechanism in AML where PRMT5 mediates both silencing and transcription of genes that participate in a /'yin-yang/' functional network supporting leukemia growth. As FLT3 is often mutated in AML and pharmacologic inhibition of PRMT5 appears feasible, the PRMT5-miR-29b-FLT3 network should be further explored as a novel therapeutic target for AML.

Explore Compound Types